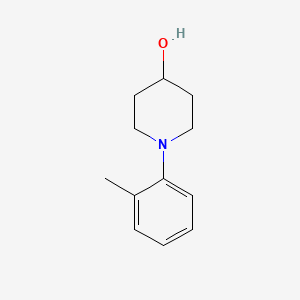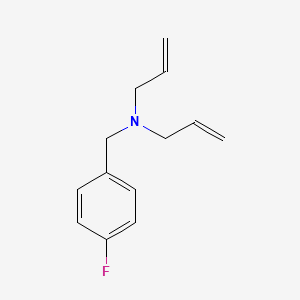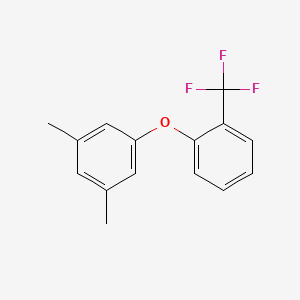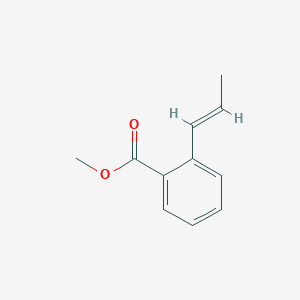
1-(o-Tolyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound features a piperidine ring substituted with a hydroxyl group at the 4-position and an o-tolyl group at the 1-position
Preparation Methods
The synthesis of 1-(o-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Additionally, continuous flow reactions of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents have been used to produce enantioenriched piperidines . Industrial production methods often involve optimizing these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(o-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(o-Tolyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. As a CCR5 antagonist, the compound binds to the receptor and prevents the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor. Additionally, the lipophilic groups in the compound enhance its binding affinity and specificity .
Comparison with Similar Compounds
1-(o-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: A compound with antimicrobial and antidiabetic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CCR5 antagonist sets it apart from other piperidine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |
InChI Key |
QHPIVNMZWWJPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)






